(R)-phenyl(2-pyridinyl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
339290-32-3 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(R)-phenyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m1/s1 |
InChI Key |
BAEZXIOBOOEPOS-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
The Indispensable Role of Chiral Amines in Contemporary Chemical Research
Chiral amines are organic compounds that are central to numerous areas of chemical science, from pharmaceuticals to materials. nih.govopenaccessgovernment.org Their importance stems from the concept of chirality, a property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. openaccessgovernment.org This "handedness" is a fundamental aspect of many biological molecules, and consequently, the biological activity of many drugs is dependent on their specific stereochemistry. openaccessgovernment.orgnih.gov
The significance of chiral amines in contemporary chemical research can be attributed to several key factors:
Building Blocks for Pharmaceuticals and Agrochemicals: A substantial portion of small-molecule pharmaceuticals, estimated to be around 40-45%, contain chiral amine fragments. nih.govacs.org These amines serve as crucial intermediates in the synthesis of a wide array of bioactive compounds, including drugs and agrochemicals. nih.govopenaccessgovernment.org
Catalysts and Ligands in Asymmetric Synthesis: Chiral amines and their derivatives are widely employed as catalysts and ligands in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com This field focuses on the synthesis of a specific enantiomer of a chiral product, which is often the one with the desired therapeutic effect. openaccessgovernment.org Chiral amines can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. sigmaaldrich.com
Resolving Agents: Chiral amines are utilized as resolving agents to separate racemic mixtures (equal mixtures of both enantiomers) of chiral acids. sigmaaldrich.comsigmaaldrich.com This is a classical yet still relevant method for obtaining enantiomerically pure compounds.
Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary can be removed. sigmaaldrich.com
The demand for enantiomerically pure compounds, particularly in the life sciences, has fueled the development of innovative and efficient synthetic methods for producing chiral amines. acs.org While traditional methods like chemical resolution are still in use, modern approaches such as catalytic asymmetric hydrogenation and biocatalysis are gaining prominence due to their higher efficiency and sustainability. nih.govopenaccessgovernment.orgnih.gov
R Phenyl 2 Pyridinyl Methanamine and Its Derivatives in Stereoselective Transformations
Established Preparative Routes for Chiral Pyridinylmethanamines
The synthesis of chiral pyridinylmethanamines can be achieved through several established methods, including reductive amination and condensation reactions, followed by the resolution of the resulting racemic mixtures.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comjocpr.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. jocpr.com For the synthesis of phenyl(2-pyridinyl)methanamine, this would typically involve the reaction of 2-benzoylpyridine (B47108) with a suitable amine source.
The choice of reducing agent is critical for the success of reductive amination. While powerful reducing agents like lithium aluminum hydride can be used, milder reagents such as sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] are often preferred as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com The reaction is often catalyzed by transition metal complexes, organocatalysts, or biocatalysts under mild conditions, which helps to improve selectivity and yield. jocpr.com A key advantage of this one-pot approach is the elimination of the need to isolate the imine intermediate, which streamlines the synthetic process and improves atom economy. jocpr.com
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | A mild and selective reducing agent. |
| Catalytic Hydrogenation | Often employs transition metal catalysts like palladium or nickel. |
Condensation Reactions in Amine Synthesis
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds, leading to the creation of imines, which are precursors to amines. nih.govacs.orgscilit.netnih.govsigmaaldrich.com The synthesis of pyridinylmethanamines can be achieved through the condensation of a pyridine derivative with an appropriate carbonyl compound and an amine. baranlab.orgacsgcipr.org For instance, the reaction of 2-benzoylpyridine with ammonia (B1221849) or an ammonia source would yield the corresponding imine, which can then be reduced to phenyl(2-pyridinyl)methanamine.
These reactions are often facilitated by acidic or basic catalysts and may require heating to drive the reaction to completion through the removal of water. baranlab.org Multi-component reactions, where several starting materials react in a single step to form a complex product, offer an efficient route to highly functionalized pyridines and their derivatives. acsgcipr.org
Resolution of Racemic Mixtures
When a chiral amine is synthesized without the use of a chiral catalyst or auxiliary, a racemic mixture of both enantiomers is typically produced. The separation of these enantiomers, known as resolution, is a crucial step to obtain the desired enantiopure compound. rsc.org A common method for resolving racemic amines is through the formation of diastereomeric salts. rsc.org
Asymmetric Synthesis Approaches for Enantiopure this compound
To overcome the limitations of classical resolution, asymmetric synthesis methods are employed to directly produce the desired enantiomer with high selectivity. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Diastereoselective Reduction of Imines Utilizing Chiral Auxiliaries
A powerful strategy for asymmetric amine synthesis is the diastereoselective reduction of imines that have been derivatized with a chiral auxiliary. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of synthesizing this compound, a prochiral imine, formed from 2-benzoylpyridine and a primary amine, can be reacted with a chiral auxiliary. The resulting chiral imine derivative is then reduced. The steric and electronic properties of the chiral auxiliary guide the reducing agent to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.
Chiral pinanone derivatives, derived from the naturally occurring and inexpensive monoterpene pinene, have been utilized as effective chiral auxiliaries in asymmetric synthesis. researchgate.net While the direct application of chiral pinanone derivatives specifically for the synthesis of this compound is not extensively documented in the provided search results, the principle of using such auxiliaries is well-established for the asymmetric synthesis of other chiral amines.
The general methodology involves the condensation of a ketone or aldehyde with an amine bearing a chiral pinanone-based auxiliary. The resulting imine, now containing a chiral controller, undergoes diastereoselective reduction. The bulky and stereochemically defined pinanone framework effectively shields one face of the imine, directing the hydride attack from the less hindered side and thereby establishing the desired stereocenter. The selection of the appropriate pinanone enantiomer allows for the synthesis of either the (R) or (S) enantiomer of the target amine.
N-p-Toluenesulfinyl Ketimine Reduction
The diastereoselective reduction of N-p-toluenesulfinyl ketimines represents a robust method for the synthesis of chiral amines, including this compound. This approach relies on the use of a chiral auxiliary, the p-toluenesulfinyl group, to direct the stereochemical outcome of the reduction of the imine bond.
The general strategy involves the condensation of 2-benzoylpyridine with (R)- or (S)-p-toluenesulfinamide to form the corresponding N-sulfinyl ketimine. The stereochemistry of the final amine product is controlled by the chirality of the sulfinamide and the choice of reducing agent. Subsequent acidic hydrolysis of the resulting sulfinamide removes the chiral auxiliary to yield the desired primary amine.
For the synthesis of this compound, the corresponding N-p-toluenesulfinyl ketimine is reduced. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed. For instance, the use of certain hydride reagents can selectively produce the (R)-amine with high diastereoselectivity. The p-toluenesulfinyl group, being a powerful chiral director, effectively shields one face of the imine, leading to the preferential addition of the hydride to the opposite face.
Enantioselective Catalytic Methods
Enantioselective catalysis offers a more atom-economical and efficient route to this compound by avoiding the use of stoichiometric chiral auxiliaries. Asymmetric hydrogenation of the corresponding prochiral imine or ketone is a prominent method in this category. google.com
A key strategy involves the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone. google.com This reaction typically employs a transition metal catalyst, such as rhodium or iridium, complexed with a chiral ligand. google.com The choice of ligand is crucial for achieving high enantioselectivity. For example, chiral diphosphine ligands have been shown to be effective in guiding the hydrogenation to produce the desired (R)-alcohol, which can then be converted to the amine. A patent describes a method for preparing (R)-phenyl(pyridin-2-yl)methanol derivatives via asymmetric hydrogenation of the corresponding ketone using an Ir/L* catalyst system, achieving high yields and enantiomeric excess (ee) values above 99%. google.com
Another approach is the catalytic asymmetric reduction of the corresponding ketimine. This method directly yields the chiral amine. The development of catalysts that can effectively differentiate between the enantiotopic faces of the imine is a key area of research.
A novel method for the synthesis of (2-pyridyl)alanines has been developed through the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. nih.gov This involves the conversion to N-oxides, followed by hydrogenation using a Rh(Et-DUPHOS) catalyst and subsequent N-oxide reduction, achieving 80-83% ee. nih.gov
Stereospecific Functionalization Pathways
Stereospecific functionalization pathways offer an alternative route to derivatives of this compound, starting from an existing stereocenter. These methods are crucial for creating a library of structurally diverse analogs for various applications.
One such pathway could involve the stereospecific manipulation of a chiral precursor that already contains the desired stereochemistry at the benzylic position. For example, starting with a chiral alcohol, such as (R)-phenyl(pyridin-2-yl)methanol, one can perform a stereoretentive or stereoinvertive substitution reaction to introduce the amine functionality. This might involve activation of the hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an amine source. The conditions for this substitution must be carefully controlled to avoid racemization.
Synthesis of Structurally Modified this compound Analogs
Strategies for Ring Substitutions on Phenyl and Pyridinyl Moieties
The synthesis of analogs of this compound with substituents on the phenyl and pyridinyl rings is essential for modulating the compound's properties. Various synthetic strategies are employed to introduce a wide range of functional groups at specific positions.
For the phenyl ring, standard electrophilic aromatic substitution reactions can be utilized, provided the existing functional groups are compatible. For instance, nitration, halogenation, or Friedel-Crafts reactions can introduce substituents at the ortho, meta, or para positions. The directing effects of the existing groups on the ring will govern the regioselectivity of these reactions. Alternatively, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups. This often involves the use of a pre-functionalized phenyl ring, for example, a bromo-substituted precursor, which can then be coupled with a variety of boronic acids or amines.
For the pyridinyl moiety, direct substitution can be more challenging due to the electron-deficient nature of the ring. However, nucleophilic aromatic substitution (SNAr) is a viable strategy, particularly if an activating group is present. Lithiation of the pyridine ring followed by quenching with an electrophile is another powerful method for introducing substituents. More recently, transition-metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of pyridine rings.
Derivatization for Ligand Development and Mechanistic Probes
Derivatization of this compound is a key strategy for the development of new ligands for catalysis and for creating mechanistic probes to study biological processes. These modifications are designed to fine-tune the steric and electronic properties of the molecule.
For ligand development, the amine functionality can be readily modified. For example, N-alkylation or N-arylation can introduce bulky groups that can influence the coordination environment around a metal center. The synthesis of N-methylated products has been reported. The pyridine nitrogen and the primary amine can act as a bidentate ligand, and modifications to either of these groups can impact the stability and reactivity of the resulting metal complexes.
The synthesis of novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols has been achieved through a one-pot, three-component reaction of 2-aminopyridine, benzaldehydes, and phenols. researchgate.net These compounds serve as precursors for further derivatization.
For the development of mechanistic probes, isotopes (e.g., deuterium, carbon-13) or reporter groups (e.g., fluorescent tags, photoaffinity labels) can be incorporated into the molecule. For instance, deuteration at specific positions can be used in kinetic isotope effect studies to elucidate reaction mechanisms. The synthesis of fluorinated pyridines has been reported, which can be useful for mechanistic studies and as potential metabolic blockers.
The table below provides a summary of selected synthetic methodologies and the types of derivatives obtained.
| Methodology | Starting Material | Key Reagents/Catalysts | Product Type |
| N-p-Toluenesulfinyl Ketimine Reduction | 2-Benzoylpyridine, p-Toluenesulfinamide | Hydride reducing agents | This compound |
| Asymmetric Hydrogenation | Phenyl(pyridin-2-yl)methanone | Ir/L* catalyst, H₂ | (R)-phenyl(pyridin-2-yl)methanol |
| Asymmetric Hydrogenation | (2-Pyridyl)dehydroamino acid derivatives | [Rh(Et-DUPHOS)(COD)]BF₄ | (2-Pyridyl)alanines |
| Three-Component Reaction | 2-Aminopyridine, Benzaldehydes, Phenols | None (solvent-free) | 2-[Phenyl(pyridine-2-ylamino)methyl]phenols |
Coordination Chemistry and Ligand Design Principles
(R)-phenyl(2-pyridinyl)methanamine as a Chiral Ligand
The presence of a stereogenic center and two distinct nitrogen donor atoms—the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the amine group—defines this compound as a potent chiral ligand. This structure allows it to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. The inherent chirality of the ligand is crucial, as it can induce asymmetry in the resulting metal complex, influencing its stereochemical properties and potential applications in enantioselective processes. numberanalytics.com The control over the stereochemistry at a metal center is a foundational aspect of modern inorganic chemistry, enabling the creation of materials with unique optical and electronic properties. numberanalytics.com
Metal Complexation with Transition Metals (e.g., Fe(II), Pd(II), Ni(II), Cr(III), Re(I))
This compound and its derivatives form complexes with a wide array of transition metals through the coordination of its nitrogen atoms.
Fe(II): Iron(II) complexes involving pyridyl-imine ligands, which are structurally related to phenyl(2-pyridinyl)methanamine, have been synthesized and characterized. These complexes often feature a six-coordinate iron center with three bidentate ligands, resulting in a cationic complex with counter-anions like [PF₆]⁻. scirp.org The coordination environment around the Fe(II) ion in such complexes is typically octahedral. scirp.org
Pd(II): Palladium(II) readily forms complexes with this class of ligands. The synthesis often involves the reaction of a Pd(II) salt, such as PdCl₂(PhCN)₂, with the ligand. analis.com.my These complexes are notable for their applications in catalysis and have been investigated for their potential anticancer properties. rsc.org The ligand framework is also a key precursor for forming organometallic structures like palladacycles through C-H bond activation. rsc.org
Ni(II): Nickel(II) complexes with pyridine-containing ligands are well-documented, exhibiting a range of coordination numbers and geometries, including octahedral, square planar, and tetrahedral. jscimedcentral.comnih.gov The reaction of ligands like 2-(imidazol-2-yl)pyridines with nickel(II) halides yields complexes whose geometry can be distorted square pyramidal, trigonal bipyramidal, or tetrahedral, as confirmed by single-crystal X-ray diffraction. researchgate.net The final structure is influenced by the steric and electronic properties of the specific ligand used.
Cr(III): While specific studies on the complexation of this compound with Chromium(III) are not extensively detailed in the literature, the general coordination chemistry of Cr(III) is dominated by an octahedral geometry. It readily forms stable complexes with N-donor ligands. For instance, Cr(III) complexes with amino acids like tryptophan have been synthesized, resulting in proposed hexa-coordinated octahedral structures. chemmethod.com
Re(I): Rhenium(I) tricarbonyl complexes are of significant interest. The fac-[Re(CO)₃]⁺ core is often complexed with bidentate N,N-donor ligands. Syntheses typically involve reacting a precursor like Re(CO)₅Cl with the desired pyridyl-containing ligand in a suitable solvent under heat. analis.com.myresearchgate.net The resulting complexes, such as fac-[Re(CO)₃(L)Cl], where L is a bidentate pyridyl ligand, are stable and have been characterized using various spectroscopic methods. analis.com.my The coordination is consistently through the pyridine nitrogen atoms. researchgate.net
Chelation Modes and Stereochemical Influence in Metal Complexes
This compound functions as a classic bidentate N,N-donor ligand, coordinating to a metal center via the pyridine nitrogen and the primary amine nitrogen to form a thermodynamically stable five-membered chelate ring.
Design and Synthesis of Polydentate Ligands Derived from this compound Scaffolds
The this compound framework is an excellent starting point for the rational design of more complex polydentate ligands. The reactive primary amine group serves as a versatile handle for synthetic modification, allowing for the expansion of the ligand's denticity.
One common strategy involves the reaction of the amine with aldehydes or acid chlorides to introduce additional coordinating groups. For example, Schiff base condensation with a pyridinecarboxaldehyde derivative could yield a tridentate NNN ligand. Further functionalization can lead to the creation of ditopic ligands, which possess two distinct metal-binding sites. uef.fi This is achieved by incorporating secondary chromophores or binding motifs onto the primary ligand scaffold. uef.fi Such complex ligands are crucial in supramolecular chemistry for constructing architectures like metal-organic polyhedra and cages. uef.fi The synthesis of ligands such as 2-R¹-6-(1-R²-4,5-diphenyl-1H-imidazol-2-yl)pyridine demonstrates how pyridyl units can be built into more elaborate systems capable of forming well-defined metal complexes. researchgate.net These synthetic strategies allow chemists to fine-tune the steric and electronic properties of the ligand to achieve desired coordination geometries and reactivity in the final metal complex.
Structural Characterization of Metal-Ligand Complexes (e.g., Pincer Palladacycles)
The definitive structures of metal complexes derived from this compound and its derivatives are established through a combination of spectroscopic and crystallographic techniques. Key methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.
A particularly important class of complexes derived from this scaffold are pincer complexes, where a ligand binds to a metal center in a tridentate, meridional fashion. Derivatives of phenyl(2-pyridinyl)methanamine are ideal precursors for NCN' pincer palladacycles. For instance, 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives can undergo C–H bond activation (cyclometalation) to afford these rigid and stable structures. rsc.org The resulting palladacycle features a central, metalated phenyl ring flanked by two nitrogen donor groups.
The structural characterization of these complexes is unambiguous.
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the ligand's environment upon coordination, showing characteristic shifts in the signals of protons and carbons near the metal center.
IR Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand, for example, by observing shifts in the C=N stretching frequency of the pyridine ring.
The table below summarizes typical characterization data for a pincer palladacycle.
| Technique | Observation | Interpretation |
| X-ray Diffraction | Planar geometry, specific bond lengths (e.g., Pd-C, Pd-N) | Confirms the tridentate NCN pincer coordination mode. |
| NMR Spectroscopy | Downfield shift of aromatic protons | Indicates coordination of the pyridine and cyclometalation of the phenyl ring. |
| IR Spectroscopy | Shift in C=N and C=C stretching vibrations | Confirms the involvement of the pyridine ring in metal binding. |
| Mass Spectrometry | Molecular ion peak corresponding to the complex | Confirms the mass and composition of the synthesized palladacycle. |
Catalytic Applications in Asymmetric Transformations
Role as a Chiral Auxiliary in Organic Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Following the reaction, the auxiliary is removed, having served its purpose of inducing a specific chirality.
Diastereoselective Alkylation Reactions
A review of scientific literature indicates a lack of published studies where (R)-phenyl(2-pyridinyl)methanamine is directly employed as a chiral auxiliary for diastereoselective alkylation reactions. Research in this area typically utilizes other established auxiliaries to control the formation of new stereocenters during the alkylation of enolates.
Cycloaddition Reactions (e.g., Diels-Alder)
Similarly, there is no significant body of research demonstrating the use of this compound as a chiral auxiliary to induce stereoselectivity in cycloaddition reactions like the Diels-Alder reaction. The development of asymmetric cycloadditions more commonly relies on chiral Lewis acid catalysts or dienophiles/dienes featuring other types of chiral auxiliaries. rsc.org
Asymmetric Catalysis Mediated by Metal Complexes of this compound Derivatives
The pyridine-phenyl-methanamine framework is a key structural motif in a class of privileged chiral ligands. By modifying this basic structure, particularly through the formation of bis(oxazoline) derivatives (known as Pybox ligands), chemists have developed highly effective catalysts for a range of important asymmetric reactions. rsc.org
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral alcohols from prochiral ketones. sigmaaldrich.com Ruthenium(II) complexes featuring chiral pyridine-based ligands have emerged as effective catalysts for this transformation. Derivatives of the this compound scaffold, such as chiral Pybox ligands, have been successfully used in these systems.
In one study, a family of ruthenium(II) complexes with the general formula trans-[RuCl₂(L)(R-pybox)], where L is an achiral phosphonite or phosphinite ligand, were screened for the ATH of various aryl ketones. mdpi.com The combination of the chiral Pybox ligand and the achiral phosphorous ligand proved highly effective, with the best-performing complex providing high conversions and excellent enantioselectivity for the reduction of a variety of aromatic ketones to their corresponding (S)-benzyl alcohols. mdpi.com The results underscore the potent and tunable nature of these pyridine-based derivatives in catalysis.
Interactive Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones with a Ru(II)-Pybox Catalyst mdpi.com Reaction Conditions: Acetophenone and other aryl ketone substrates reduced using a trans-[RuCl₂(PPh₂(OEt))((R,R)-Ph-pybox)] catalyst in a 2-propanol/base mixture.
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | e.e. (%) |
| 1 | Acetophenone | 1-Phenylethan-1-ol | >99 | 96 (S) |
| 2 | 4'-Methylacetophenone | 1-(p-tolyl)ethan-1-ol | >99 | 95 (S) |
| 3 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-ol | >99 | 95 (S) |
| 4 | 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethan-1-ol | 95 | 96 (S) |
| 5 | 2'-Acetonaphthone | 1-(naphthalen-2-yl)ethan-1-ol | >99 | 93 (S) |
Cross-Coupling Reactions (e.g., Negishi Coupling)
The Negishi cross-coupling, which forms carbon-carbon bonds by reacting an organozinc compound with an organic halide, is a cornerstone of modern synthesis. wikipedia.orgorganic-chemistry.org The development of asymmetric variants of this reaction has been greatly advanced by the use of chiral ligands. Nickel-catalyzed systems using chiral pyridine (B92270) bis(oxazoline) (Pybox) ligands—direct derivatives of the pyridinyl-methanamine structure—have proven particularly effective for the asymmetric coupling of racemic secondary allylic chlorides with organozinc reagents. nih.gov
Research by Fu and colleagues demonstrated a highly effective and stereoconvergent nickel/Pybox catalyst system for this transformation. nih.gov This method allows for the formation of C-C bonds with exceptional regio- and enantioselectivity. The ligand, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine, which is synthesized from a chiral amino alcohol, creates a chiral pocket around the nickel center that dictates the stereochemical outcome of the coupling reaction.
Interactive Table 2: Nickel-Catalyzed Asymmetric Negishi Coupling of Allylic Chlorides nih.gov Reaction Conditions: Racemic secondary allylic chloride coupled with an alkylzinc reagent in the presence of a NiCl₂/Pybox catalyst.
| Entry | Allylic Chloride | Organozinc Reagent | Product | Yield (%) | e.e. (%) |
| 1 | cinnamyl chloride | MeZnCl | (E)-1-phenylbut-2-ene | 91 | 95 |
| 2 | cinnamyl chloride | EtZnCl | (E)-1-phenylpent-2-ene | 88 | 94 |
| 3 | cinnamyl chloride | i-PrZnCl | (E)-4-methyl-1-phenylpent-2-ene | 96 | 93 |
| 4 | (E)-1-chloro-1,3-diphenylprop-2-ene | MeZnCl | (E)-1,3-diphenylbut-1-ene | 92 | 91 |
Other Enantioselective Catalytic Processes
The versatility of chiral pyridine-containing ligands extends beyond the aforementioned reactions. The development of novel "chiral pyridine units" (CPUs) has led to breakthroughs in several challenging asymmetric transformations. acs.orgnih.gov
One notable example is the iridium-catalyzed enantioselective C-H borylation of diaryl(2-pyridyl)methane compounds. acs.org This reaction, which creates valuable chiral tri(hetero)arylmethane products, was made possible by a custom-designed chiral pyridine ligand featuring a rigid, fused-ring system. This ligand framework effectively controls the stereochemistry of the borylation, achieving high yields and enantiomeric excesses up to 96%. acs.org
Furthermore, half-sandwich iridium catalysts supported by chiral N,C-bidentate ligands derived from CPUs have enabled direct asymmetric reductive amination reactions without the need for additives. acs.org These examples highlight the ongoing innovation in ligand design, where the fundamental pyridine motif of this compound serves as a critical building block for creating next-generation catalysts for a wide array of enantioselective processes. nih.gov
Mechanistic Insights into Catalytic Cycles
Elucidation of Active Species and Intermediates
The identification of the active catalytic species and the characterization of key intermediates are fundamental to unraveling the reaction mechanism. In catalytic systems employing this compound, the ligand typically coordinates to a transition metal, such as ruthenium, rhodium, or iridium, to form the active catalyst. The bidentate coordination of the ligand through the nitrogen atoms of the pyridine ring and the amino group creates a stable chelate ring, which is a recurring motif in the active species.
In the context of asymmetric transfer hydrogenation of ketones, a well-studied application of this class of ligands, the active catalyst is generally a metal-hydride species. For instance, with ruthenium-based catalysts, the catalytic cycle is often initiated by the reaction of a precatalyst, such as [RuCl2(arene)]2, with the this compound ligand and a hydride source, typically isopropanol (B130326) or formic acid. This leads to the in situ formation of a ruthenium-hydride complex. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in characterizing these active species and related intermediates.
A generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below:
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Catalyst Activation | The precatalyst reacts with the this compound ligand and a hydride source to form the active metal-hydride species. | [M-H]-(R)-phenyl(2-pyridinyl)methanamine complex |
| 2. Substrate Coordination | The ketone substrate coordinates to the metal center of the active catalyst. | [M-H(ketone)]-(R)-phenyl(2-pyridinyl)methanamine complex |
| 3. Hydride Transfer | The hydride is transferred from the metal to the carbonyl carbon of the ketone, forming a metal-alkoxide intermediate. This step is often the stereodetermining step. | [M-alkoxide]-(R)-phenyl(2-pyridinyl)methanamine complex |
| 4. Product Release | The chiral alcohol product is released from the coordination sphere of the metal. | Regenerated active catalyst or a solvated metal complex |
| 5. Catalyst Regeneration | The catalyst is regenerated by reaction with the hydride source, completing the catalytic cycle. | [M-H]-(R)-phenyl(2-pyridinyl)methanamine complex |
Stereochemical Control Mechanisms
The high degree of enantioselectivity achieved with this compound-based catalysts is a direct consequence of the chiral environment created around the metal center. The stereochemical outcome of the reaction is determined by the energetic preference for one of the diastereomeric transition states leading to the (R) or (S) product.
Several factors contribute to this stereochemical control:
Steric Repulsions: The phenyl group on the stereogenic center of the ligand plays a crucial role in directing the approach of the substrate. In the transition state for hydride transfer, the substrate orients itself to minimize steric clashes with this bulky phenyl group. This preferential orientation leads to the formation of one enantiomer of the product over the other.
CH-π Interactions: Non-covalent interactions, such as CH-π interactions between the substrate and the aromatic rings of the ligand, can further stabilize one transition state over the other. For example, in the hydrogenation of aromatic ketones, an interaction between the aromatic ring of the substrate and the phenyl or pyridinyl group of the ligand can provide additional stereochemical reinforcement.
Electronic Effects: The electronic properties of the ligand, influenced by the pyridinyl group, can affect the reactivity of the metal center and the stability of the transition states.
Computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to model the transition states and to quantify the energetic differences that lead to the observed enantioselectivity. These studies often reveal the precise geometric arrangement of the substrate and catalyst in the stereodetermining step.
The table below summarizes key research findings on the stereochemical control exerted by this compound in a representative asymmetric transformation.
| Transformation | Catalyst System | Proposed Stereochemical Model | Key Findings from Mechanistic Studies |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation of Acetophenone | [this compound]Ru(II) complex | The pro-R hydrogen of the hydride source is selectively transferred to the re-face of the ketone. The phenyl group of the ligand blocks the si-face approach. | DFT calculations show a significant energy difference between the two diastereomeric transition states, favoring the formation of the (R)-alcohol. |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is frequently employed to analyze the properties of chiral ligands and their metal complexes due to its favorable balance of computational cost and accuracy.
DFT calculations are instrumental in elucidating the electronic landscape of (R)-phenyl(2-pyridinyl)methanamine. By solving approximations of the Schrödinger equation, DFT can map the electron density and determine the energies and shapes of molecular orbitals.
Key Analyses Include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For coordination complexes, analysis of FMOs can predict ligand-metal charge transfer characteristics.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule. It examines interactions between filled and vacant orbitals, quantifying their stabilization energy. For instance, in a related chiral alkaloid, (-)-S-anabasine, NBO analysis revealed that hyperconjugative effects are a key factor in determining the conformational equilibrium between its main rotamers. nih.gov This type of analysis for this compound would clarify the electronic interactions between the phenyl and pyridinyl rings and the amine group.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the amine group are expected to be electron-rich regions, crucial for coordinating with metal centers.
Complexes: When complexed with a metal, such as in palladium complexes used for anticancer activity or iron complexes for catalysis, DFT can detail the nature of the metal-ligand bond. nih.gov It can determine bond lengths, angles, and the electronic density of states (DOS), revealing the contributions of different atoms to the orbitals. nih.gov
Below is a representative table of data that can be generated from DFT calculations for a molecule and its complexes, based on studies of similar compounds.
Table 1: Representative Data from DFT Analysis of a Pyridine-containing Ligand Complex
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
| NBO Stabilization Energy (n → σ)* | 2.5 kcal/mol | Strength of hyperconjugative interaction |
| Mulliken Charge on Pyridine N | -0.55 e | Nucleophilicity and coordination site |
| Metal-N Bond Length | 2.15 Å | Strength and nature of coordination bond |
Note: This table is illustrative and based on typical values found in DFT studies of related pyridine-ligand complexes.
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers resulting from rotation around single bonds. Computational methods are essential for exploring the potential energy surface (PES) to identify stable conformers and determine their relative energies.
A thorough conformational analysis typically involves:
Systematic Search: Rotating the key dihedral angles—such as the C-C bond connecting the chiral center to the phenyl and pyridinyl rings—to generate a wide range of possible structures.
Geometry Optimization: Using DFT or other quantum mechanical methods (like Møller–Plesset perturbation theory, MP2) to find the minimum energy geometry for each potential conformer. Functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) are commonly used. nih.gov
Energy Calculation: Determining the relative stability of each optimized conformer. Solvent effects can be included using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. nih.gov
Studies on similar flexible chiral molecules, such as dipeptides and alkaloids, show that the conformational landscape is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects like hyperconjugation. nih.govnih.gov For this compound, the orientation of the phenyl and pyridinyl rings relative to each other and to the amine group defines the conformational space. The stability of its stereoisomer, (S)-phenyl(2-pyridinyl)methanamine, would also be computationally identical in an achiral environment, but their complexes with other chiral molecules would have different stabilities.
Table 2: Example of Calculated Relative Energies for Different Conformers of a Chiral Molecule
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Solvent) |
|---|---|---|---|
| 1 | 65° | 0.00 | 0.00 |
| 2 | 175° | 0.85 | 0.70 |
| 3 | -70° | 2.10 | 2.55 |
Note: This table is a hypothetical representation based on conformational studies of similar chiral molecules like (-)-S-anabasine. nih.gov It illustrates how different orientations (conformers) have different calculated stabilities.
Mechanistic Studies of Reaction Pathways
Computational chemistry is a powerful ally in deciphering the mechanisms of chemical reactions, particularly complex asymmetric reactions where chiral ligands like this compound are used to control stereoselectivity.
The key to understanding how a chiral catalyst or ligand works is to identify and characterize the transition state (TS) of the stereodetermining step. The TS is the highest energy point along the reaction coordinate, and its geometry dictates the stereochemical outcome of the reaction.
Computational chemists locate the TS structure using specialized algorithms and verify it by frequency analysis, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By comparing the energies of the transition states leading to the (R) and (S) products, the enantioselectivity of a reaction can be predicted. The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.
For example, in mechanistic studies of iron-catalyzed C-H activation, DFT calculations have been used to identify potential turnover-limiting steps by comparing the energies of intermediates and transition states along the catalytic cycle. nih.gov
Once the transition state geometry is known, the specific non-covalent interactions between the chiral ligand and the substrate can be analyzed to understand the origin of chiral induction. These interactions can include:
Steric Repulsion: Unfavorable steric clashes in one diastereomeric transition state can raise its energy, favoring the pathway through the lower-energy transition state.
Hydrogen Bonding: Hydrogen bonds between the ligand and substrate can lock the transition state into a specific conformation.
π-π Stacking: Interactions between aromatic rings of the ligand and the substrate can provide stability.
In the context of the Soai reaction, which involves the asymmetric alkylation of pyridyl aldehydes, mechanistic studies have pointed to the formation of transient hemiacetalate zinc complexes. researchgate.net The stereochemistry of these intermediate complexes, which act as the active catalysts, dictates the chiral outcome. A similar approach for a reaction catalyzed by a complex of this compound would involve modeling the ligand-metal-substrate complex to understand how the phenyl and pyridinyl groups create a specific chiral pocket that preferentially binds the substrate in one orientation.
Prediction of Spectroscopic Properties and Reactivity Profiles
Quantum chemical calculations can predict various spectroscopic properties, which serves as a powerful tool for validating computational models against experimental data and for interpreting complex spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing the calculated shifts of different possible conformers or isomers with experimental data can help confirm the structure of the molecule in solution. chemrxiv.org
Vibrational Spectroscopy (IR): Calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The accurate reproduction of experimental IR and Vibrational Circular Dichroism (VCD) spectra for a related chiral alkaloid was used to validate the computationally determined conformational populations. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com This method can provide insight into the nature of electronic transitions, such as π→π* or metal-to-ligand charge transfer (MLCT) bands in coordination complexes.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data
| Property | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C1) | 128.5 ppm | 128.9 ppm |
| ¹H NMR Shift (Hα) | 5.15 ppm | 5.20 ppm |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
Note: This table is illustrative, showing the typical level of agreement that can be achieved between DFT-calculated and experimentally measured spectroscopic data for organic molecules.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
One promising area is the advancement of asymmetric catalytic hydrogenation. While this method is attractive for its atom economy, current catalytic systems often have limitations. For instance, some ruthenium(II) based catalysts, such as those with SunPhos/Daipen ligands, have shown high enantioselectivity (up to 99% ee) for substrates with ortho-substituents on the phenyl ring, but their effectiveness diminishes with other substitution patterns. google.com Future research will likely focus on developing more versatile and robust catalysts that can accommodate a wider range of substrates with high efficiency and selectivity, making the industrial-scale synthesis more feasible. google.com
Another key direction is the exploration of biocatalysis. The use of enzymes to catalyze the synthesis of chiral amines offers several advantages, including high enantioselectivity and mild reaction conditions. Researchers are investigating various enzymes and optimizing reaction parameters to develop practical biocatalytic routes to (R)-phenyl(2-pyridinyl)methanamine.
Furthermore, multi-component reactions are gaining traction for their ability to construct complex molecules in a single step from simple starting materials. Designing multi-component reactions that can generate this compound or its derivatives would significantly enhance synthetic efficiency.
Exploration of New Catalytic Applications and Reaction Types
The utility of this compound and its derivatives as ligands in asymmetric catalysis is a well-established and continuously expanding field. The pyridine (B92270) and amine functionalities provide a bidentate chelation site for metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.
Future research is aimed at discovering novel catalytic applications for this class of ligands. This includes their use in new types of asymmetric reactions, such as C-H activation, photoredox catalysis, and electrocatalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on either the phenyl or pyridinyl ring, allowing for the optimization of catalytic activity and selectivity for specific reactions.
For example, derivatives of phenyl(pyridin-2-yl)methanamine (B1635359) have been incorporated into pyrazolo[1,5-a]pyrimidine (B1248293) structures, which have shown potent anti-mycobacterial activity. mdpi.com Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the phenyl and pyridinyl moieties significantly impact their biological efficacy. mdpi.com This highlights the potential for developing new therapeutic agents based on this versatile scaffold.
Advanced Computational Modeling for Rational Design
Computational chemistry is becoming an indispensable tool for the rational design of new catalysts and for understanding reaction mechanisms at a molecular level. Density Functional Theory (DFT) and other computational methods are being employed to model the interactions between this compound-based ligands and metal centers, as well as the transition states of catalyzed reactions.
These computational studies can predict the enantioselectivity of a given catalyst-substrate combination, guiding the experimental design of more effective catalysts. For instance, computational modeling has been used to understand how the position of the pyridine nitrogen relative to the chiral center influences the cytotoxicity of related compounds in glioblastoma cell lines. nih.gov Such insights are crucial for the rational design of new drug candidates with improved pharmacological properties. nih.gov By providing a deeper understanding of the factors that govern catalytic activity and selectivity, computational modeling can accelerate the discovery and optimization of new catalytic systems based on this compound.
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of this compound chemistry with modern technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and screening of new catalysts and compounds.
Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For instance, the hydrogenation of phenylpyridines to the corresponding piperidines has been successfully carried out using a continuous-flow H-Cube apparatus. nih.gov
High-throughput experimentation allows for the rapid screening of large libraries of catalysts or reaction conditions. By combining HTE with this compound-based ligand libraries, researchers can quickly identify optimal catalysts for specific transformations. This approach significantly accelerates the discovery of new catalytic applications and the optimization of existing ones.
The synergy between advanced synthetic methods, computational modeling, and automated experimental techniques will undoubtedly drive future innovations in the chemistry of this compound, leading to the development of more efficient, sustainable, and selective chemical processes.
Q & A
Q. What in vivo models are suitable for studying neuropharmacological effects?
- Methodological Answer : Rodent models (e.g., Morris water maze for cognitive effects) assess blood-brain barrier penetration. Microdialysis measures neurotransmitter levels (dopamine/serotonin) post-administration. PET/SPECT imaging with radiolabeled analogs (e.g., ¹¹C-(R)-phenyl(2-pyridinyl)methanamine) tracks biodistribution .
Key Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
